![molecular formula C6H7N3 B1278472 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 53493-80-4](/img/structure/B1278472.png)
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is known for its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolo[3,4-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Applications
One of the most promising applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives is their role as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is crucial in the DNA damage response pathway, making it a target for cancer therapy.
- Case Study : A study highlighted the discovery of several derivatives that exhibited potent ATR inhibition. Notably, compound 5g demonstrated an IC50 value of 0.007 μM against ATR kinase and showed significant anti-tumor activity in vitro by reducing phosphorylation levels of ATR and its downstream signaling proteins .
- Molecular Interactions : Molecular docking studies indicated that these compounds effectively bind to the active site of ATR, providing insights into their mechanism of action and potential for therapeutic use in ovarian cancer and other malignancies.
Necroptosis Inhibition
Recent research has identified this compound derivatives as potential necroptosis inhibitors. Necroptosis is a form of programmed cell death implicated in various inflammatory diseases and cancers.
- Case Study : A series of derivatives were synthesized and evaluated for their necroptotic activity. One representative compound displayed strong inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis pathways. Molecular dynamics simulations supported the binding interactions between these compounds and RIPK1, suggesting their potential as therapeutic agents for neurodegenerative diseases and cancer .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into how modifications affect biological activity.
- Data Table : The following table summarizes various derivatives along with their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound 5g | Pyrrolo[3,4-d]pyrimidine core | ATR inhibitor with IC50 = 0.007 μM |
Compound 48f | Dimethyl substitution on pyrimidine | Potent anticancer activity |
Compound 26 | Allosteric modulator characteristics | Necroptosis inhibition |
Synthesis Techniques
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed in industrial settings to enhance efficiency.
Broader Biological Activities
Beyond anticancer properties, compounds within this class have shown potential in treating various conditions due to their ability to interact with multiple biological targets.
- Pharmacological Potential : The unique structural features contribute to enhanced binding affinity and specificity towards enzymes or receptors compared to similar compounds lacking such substituents. This characteristic could lead to distinct pharmacological profiles and greater efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the inhibition of specific kinases, such as ATR kinase. ATR kinase is a key regulator of the DNA damage response, and its inhibition can lead to the suppression of cancer cell proliferation. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: This compound also acts as an ATR inhibitor but with different potency and selectivity.
Thieno[3,2-d]pyrimidine: Another class of ATR inhibitors with a different core structure.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific ring structure, which provides a distinct binding affinity and selectivity for ATR kinase. This makes it a valuable lead compound for the development of new cancer therapies .
Biological Activity
Overview
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response, making this compound a promising candidate for cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Targeting ATR Kinase:
The primary mechanism of action for this compound involves its ability to inhibit ATR kinase. By binding to the active site of ATR, it prevents the phosphorylation of downstream targets involved in the DNA damage response. This inhibition leads to:
- Cell Cycle Arrest: The compound induces cell cycle arrest in various cancer cell lines.
- Apoptosis: It promotes apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and bax while downregulating anti-apoptotic proteins like bcl-2.
Biochemical Pathways:
The compound influences several biochemical pathways, including:
- One-Carbon Metabolism: It affects folate-mediated one-carbon transfer reactions crucial for nucleotide and amino acid biosynthesis.
- Cell Signaling: Modulates cell signaling pathways and gene expression related to tumor growth and survival .
Pharmacokinetics
Research indicates that derivatives of this compound exhibit favorable pharmacokinetic profiles. For instance:
- Bioavailability: One study reported a bioavailability of approximately 30% in SD rats.
- Drug Interaction Potential: The compound demonstrates low risk for drug-drug interactions and high permeability across biological membranes .
In Vitro Studies
Recent studies have highlighted the potent anti-tumor activity of various derivatives of this compound:
Case Studies
-
Ovarian Cancer Treatment:
A study involving compound 5g demonstrated significant efficacy against ovarian cancer cell lines by inhibiting ATR kinase activity. The compound's ability to reduce ATR phosphorylation levels correlated with its anti-tumor effects. -
Combination Therapies:
The combination of compound 48f with standard chemotherapeutic agents showed enhanced efficacy in various cancer models, indicating its potential as part of multi-agent regimens for treating resistant tumors .
Q & A
Basic Research Questions
Q. What are common synthetic strategies for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives?
The synthesis typically involves constructing the pyrrolopyrimidine core through cyclization of intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrrolines. Key steps include aryl substitution at the 6-position and functionalization of the pyrimidine ring (e.g., introducing hydroxy, amino, or mercapto groups). For example, 6-aryl derivatives are synthesized via 1-aryl-4-cyano-3-pyrrolidinones, followed by cyclization under basic conditions . Advanced intermediates like 3-thioformylamino derivatives can undergo base-catalyzed ring closure to form 4-mercaptopyrimidines .
Q. How can spectroscopic methods characterize newly synthesized derivatives?
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent placement. For instance, - HMBC correlations distinguish N-1 vs. N-2 glycosylation in pyrazolo[3,4-d]pyrimidine analogs by detecting coupling between anomeric protons (H-1') and pyrimidine carbons . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, as demonstrated for trifluoromethyl-substituted derivatives (e.g., observed [M+H] at 648.1723 vs. calculated 648.1706) .
Q. What structural modifications enhance biological activity in this scaffold?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aryl substituents at the 3- or 4-positions improves target binding. For example, coupling 4-aminopyrrolopyrimidines with boronic acids (e.g., 4-chlorophenyl) via Suzuki-Miyaura reactions enhances antiparasitic activity . Substituent lipophilicity and hydrogen-bonding capacity are optimized using ligand lipophilicity efficiency (LLE) metrics .
Advanced Research Questions
Q. How are 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines optimized as ATR kinase inhibitors?
Structure-activity relationship (SAR) studies focus on the amide pharmacophore and substituent effects on the pyrrolopyrimidine core. Derivatives with 7,7-dimethyl groups exhibit improved ATR inhibition (IC < 100 nM) by enhancing hydrophobic interactions with the kinase's ATP-binding pocket. Ligand efficiency metrics (e.g., LLE) guide prioritization of compounds balancing potency and physicochemical properties .
Q. What methodologies assess metabolic stability in preclinical studies?
Liver microsome assays evaluate Phase I (CYP450) and Phase II (UGT) metabolism. Compounds (5 μM) are incubated with 0.5 mg/mL mouse or human liver microsomes, NADPH, and UDPGA. Sampling at timed intervals followed by LC-MS/MS quantifies parent compound degradation. For example, metabolic half-life () and intrinsic clearance () are calculated to predict hepatic extraction .
Q. How is in vivo efficacy evaluated against neglected tropical diseases like Chagas disease?
Mouse models infected with Trypanosoma cruzi are treated orally (e.g., 25 mg/kg daily for 5 days). Parasitemia reduction is quantified via β-galactosidase assays in host cells, while survival rates and histopathology assess therapeutic efficacy. In vitro IC values (e.g., <1 μM) are validated against in vivo outcomes to prioritize candidates .
Q. How are discrepancies between in vitro and in vivo activity resolved?
Pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies factors like bioavailability or tissue penetration. For instance, poor correlation between in vitro potency and in vivo efficacy may require prodrug strategies or formulation optimization. Contradictory data are addressed using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Methodological Notes
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIOQTYZWAAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449623 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53493-80-4 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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